molecular formula C16H14ClN3O2 B4922225 N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]furan-2-carboxamide

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B4922225
M. Wt: 315.75 g/mol
InChI Key: APBLMGDNJMLUHE-UHFFFAOYSA-N
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Description

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]furan-2-carboxamide: is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups, a phenyl ring, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethylpyrazole with appropriate reagents under controlled conditions.

    Coupling with phenyl ring: The pyrazole derivative is then coupled with a phenyl ring through a suitable linker.

    Introduction of the furan-2-carboxamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazole or furan rings.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]furan-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Thiazoles: Compounds with a thiazole ring, known for diverse biological activities.

    Imidazoles: Compounds containing an imidazole ring, widely studied for their pharmacological properties.

Uniqueness

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-10-15(17)11(2)20(19-10)13-7-5-12(6-8-13)18-16(21)14-4-3-9-22-14/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBLMGDNJMLUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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